(+)-Aromadendrene
Overview
Description
Aromadendrene is a sesquiterpenoid, a class of terpenoids characterized by their structure consisting of three isoprene units. It is a natural product found in various plants, including eucalyptus trees, guava leaves, and cannabis. Aromadendrene is known for its earthy, wood-like aroma and has been studied for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aromadendrene can be synthesized through several methods. One notable synthetic route involves the use of (-)-perillaldehyde as a starting material. The synthesis includes steps such as cyclization and rearrangement reactions to form the characteristic dimethyl cyclopropane ring fused to a hydroazulene skeleton .
Industrial Production Methods: Industrial production of aromadendrene typically involves extraction from natural sources, such as the essential oil of eucalyptus trees. The oil is distilled, and aromadendrene is isolated through fractional distillation and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Aromadendrene undergoes various chemical reactions, including:
Oxidation: Aromadendrene can be oxidized to form oxygenated derivatives, such as alcohols and ketones.
Reduction: Reduction reactions can convert aromadendrene to its corresponding hydrocarbons.
Substitution: Aromadendrene can undergo substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products:
Oxidation: Leads to the formation of compounds like globulol and viridiflorol.
Reduction: Produces hydrocarbons such as ledene.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Aromadendrene has been explored for various scientific research applications:
Chemistry: Used as a chiral starting material for the synthesis of fragrances and pheromones.
Biology: Studied for its antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential anti-cancer effects and its role in enhancing the bioavailability of other therapeutic compounds.
Industry: Utilized in the production of essential oils and as a precursor for other valuable sesquiterpenoids.
Mechanism of Action
Aromadendrene exerts its effects through several mechanisms:
Antibacterial: The exocyclic methylene group in aromadendrene confers antibacterial properties by disrupting bacterial cell membranes.
Anti-inflammatory: Aromadendrene acts on serotonin and dopamine receptors, promoting the release of serotonin and reducing inflammation.
Anti-cancer: It interacts with various molecular targets, including enzymes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Aromadendrene is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:
Alloaromadendrene: A stereoisomer with similar properties but different spatial arrangement.
Globulol: An oxygenated derivative with notable antibacterial activity.
Viridiflorol: Another oxygenated sesquiterpenoid with anti-inflammatory properties
Aromadendrene stands out due to its combination of antibacterial, anti-inflammatory, and anti-cancer activities, making it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNGVSTWVVPIC-XVIXHAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862020, DTXSID80881253 | |
Record name | (+/-)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489-39-4, 72747-25-2 | |
Record name | Aromadendrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Aromadendrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aromadendrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072747252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1aR-(1aα,4aα,7α,7aβ,7bα)]-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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